4-Methyl-5-(pyrimidin-5-yl)pyridin-2-amine
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Overview
Description
4-Methyl-5-(pyrimidin-5-yl)pyridin-2-amine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(pyrimidin-5-yl)pyridin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the use of 2-nitro-5-bromopyridine as a starting material. The synthetic route includes:
Grignard Reaction: The reaction of 2-nitro-5-bromopyridine with a Grignard reagent to form an intermediate.
Reduction: Reduction of the nitro group to an amine group.
Amination: Introduction of the pyrimidine ring through amination reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(pyrimidin-5-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride and various alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary amines.
Scientific Research Applications
4-Methyl-5-(pyrimidin-5-yl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(pyrimidin-5-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby affecting cellular processes such as cell cycle progression and apoptosis. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and enzyme inhibition.
2-(Pyridin-2-yl)pyrimidine: Exhibits a wide range of pharmacological activities, including antifibrotic and antimicrobial properties.
Uniqueness
4-Methyl-5-(pyrimidin-5-yl)pyridin-2-amine is unique due to its specific structural features that confer distinct biological activities
Properties
Molecular Formula |
C10H10N4 |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
4-methyl-5-pyrimidin-5-ylpyridin-2-amine |
InChI |
InChI=1S/C10H10N4/c1-7-2-10(11)14-5-9(7)8-3-12-6-13-4-8/h2-6H,1H3,(H2,11,14) |
InChI Key |
OAVLHGOVBKDTRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C2=CN=CN=C2)N |
Origin of Product |
United States |
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